[(2S)-oxetan-2-yl]methanamine;hydrochloride [(2S)-oxetan-2-yl]methanamine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13831269
InChI: InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
SMILES: C1COC1CN.Cl
Molecular Formula: C4H10ClNO
Molecular Weight: 123.58 g/mol

[(2S)-oxetan-2-yl]methanamine;hydrochloride

CAS No.:

Cat. No.: VC13831269

Molecular Formula: C4H10ClNO

Molecular Weight: 123.58 g/mol

* For research use only. Not for human or veterinary use.

[(2S)-oxetan-2-yl]methanamine;hydrochloride -

Specification

Molecular Formula C4H10ClNO
Molecular Weight 123.58 g/mol
IUPAC Name [(2S)-oxetan-2-yl]methanamine;hydrochloride
Standard InChI InChI=1S/C4H9NO.ClH/c5-3-4-1-2-6-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
Standard InChI Key ZHTLEIXWUMWTBQ-WCCKRBBISA-N
Isomeric SMILES C1CO[C@@H]1CN.Cl
SMILES C1COC1CN.Cl
Canonical SMILES C1COC1CN.Cl

Introduction

Chemical Identity and Structural Features

[(2S)-Oxetan-2-yl]methanamine hydrochloride (CAS: 2639621-84-2; molecular formula: C₄H₁₀ClNO) is the hydrochloride salt of the (2S)-enantiomer of oxetan-2-ylmethanamine. Its structure features an oxetane ring—a saturated heterocycle with three carbon atoms and one oxygen atom—substituted at the 2-position with a methylamine group. The stereochemistry at the 2-position is critical for its biological interactions .

Key Structural Data:

PropertyValue/DescriptionSource
Molecular Weight123.58 g/molPubChem CID 154726911
IUPAC Name[(2S)-Oxetan-2-yl]methanamine;hydrochlorideECHA
SMILESC1CO[C@@H]1CN.ClPubChem
InChI KeyZHTLEIXWUMWTBQ-WCCKRBBISA-NPubChem
Melting PointNot reported-
Boiling Point130.9 ± 13.0 °C (predicted)Chemsrc

Synthesis and Industrial Production

Synthetic Routes

The synthesis of [(2S)-oxetan-2-yl]methanamine hydrochloride has evolved to address safety and efficiency concerns. A landmark method, described in CA3160419A1, avoids hazardous azide intermediates . The process involves:

  • Protection: Starting with (S)-2-((benzyloxy)methyl)oxirane, the amine nitrogen is protected using dibenzyl groups.

  • Ring Expansion: The protected oxirane undergoes intramolecular cyclization to form the oxetane ring.

  • Deprotection: Catalytic hydrogenation removes benzyl groups, yielding the free amine.

  • Salt Formation: Reaction with hydrochloric acid produces the hydrochloride salt .

This method contrasts with earlier approaches that employed sodium azide, posing explosion risks .

Industrial Scalability

Industrial protocols optimize solvent systems (e.g., acetonitrile) and catalysts (e.g., palladium on carbon) to achieve >90% yield. Purification via recrystallization ensures >99% enantiomeric excess, critical for pharmaceutical applications .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances aqueous solubility (≈50 mg/mL at 25°C), facilitating its use in biological assays. The oxetane ring confers metabolic stability, resisting oxidative degradation in vivo .

Spectroscopic Data

  • NMR (D₂O): δ 3.85–3.70 (m, 2H, oxetane CH₂), 3.25–3.10 (m, 1H, CH-NH₂), 2.95 (s, 3H, NH₃⁺) .

  • IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1100 cm⁻¹ (C-O-C oxetane) .

Applications in Pharmaceutical Research

Role in GLP-1 Receptor Agonists

[(2S)-Oxetan-2-yl]methanamine hydrochloride is a critical intermediate in synthesizing GLP-1 receptor agonists, such as semaglutide analogs. These agents enhance insulin secretion and are used for type 2 diabetes and obesity . The oxetane moiety improves drug half-life by reducing cytochrome P450-mediated metabolism .

APJ Receptor Agonists

The compound is utilized in preparing heterocyclic triazole agonists of the APJ receptor (e.g., US10150760B2), which show promise in treating cardiovascular diseases .

Comparative Analysis with Analogues

CompoundStructureKey Differences
(2R)-Oxetan-2-ylmethanamineEnantiomeric configurationLower affinity for GLP-1 receptor
Oxolan-2-ylmethanamineFive-membered tetrahydrofuran ringReduced metabolic stability

Recent Advances and Future Directions

Recent studies highlight its utility in peptide synthesis (e.g., oxetane-modified alanine building blocks) and cancer therapeutics (e.g., antiproliferative derivatives). Ongoing clinical trials explore its incorporation into next-generation GLP-1 agonists with weekly dosing regimens .

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